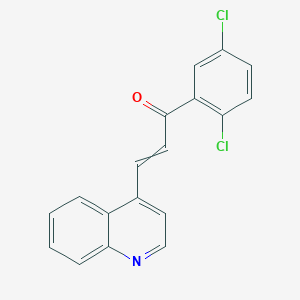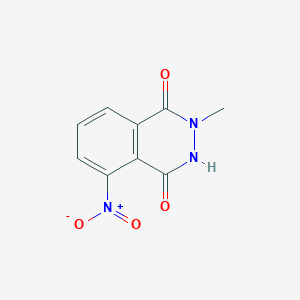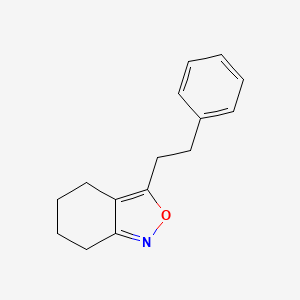
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a member of the pyridinium salts family, characterized by the presence of a pyridine ring with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate typically involves the reaction of 2,4-dimethylpyridine with phenyl and undecyl substituents under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored and controlled to minimize impurities and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-1-phenylpyridinium perchlorate: Lacks the undecyl substituent.
1-Phenyl-6-undecylpyridinium perchlorate: Lacks the dimethyl substituents.
2,4-Dimethyl-1-phenylpyridinium chloride: Contains chloride instead of perchlorate.
Uniqueness
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate is unique due to the presence of both dimethyl and undecyl substituents on the pyridine ring, as well as the perchlorate anion. These structural features contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
143870-31-9 |
|---|---|
Molekularformel |
C24H36ClNO4 |
Molekulargewicht |
438.0 g/mol |
IUPAC-Name |
2,4-dimethyl-1-phenyl-6-undecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H36N.ClHO4/c1-4-5-6-7-8-9-10-11-13-18-24-20-21(2)19-22(3)25(24)23-16-14-12-15-17-23;2-1(3,4)5/h12,14-17,19-20H,4-11,13,18H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
GGNPHSLZRGLOHH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


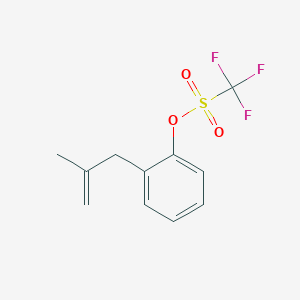
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)


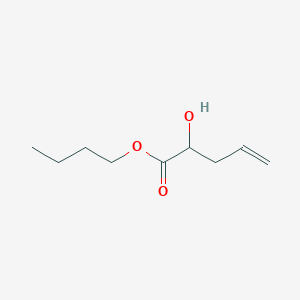
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)


